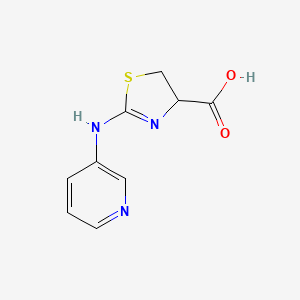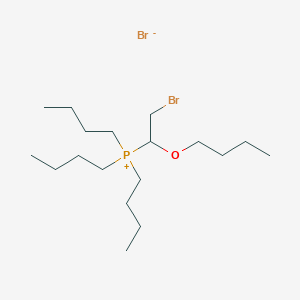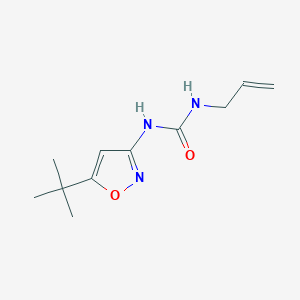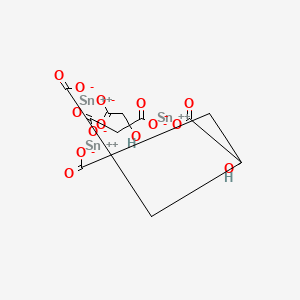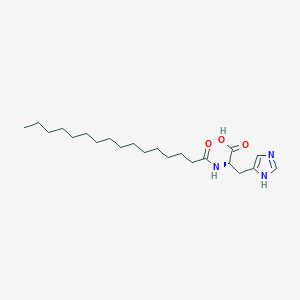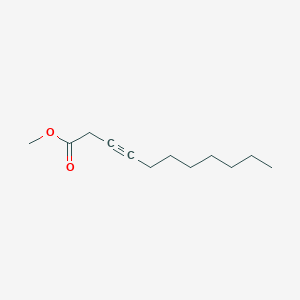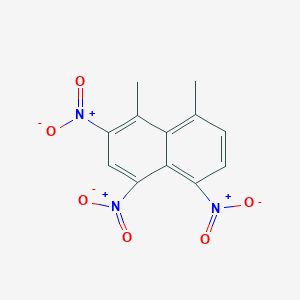
1,8-Dimethyl-2,4,5-trinitronaphthalene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,8-Dimethyl-2,4,5-trinitronaphthalene is a nitroaromatic compound known for its unique chemical structure and properties This compound is characterized by the presence of three nitro groups (-NO2) attached to a naphthalene ring, along with two methyl groups (-CH3)
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1,8-Dimethyl-2,4,5-trinitronaphthalene typically involves the nitration of naphthalene derivatives. One common method is the nitration of 1,8-dimethylnaphthalene using a mixture of nitric acid and sulfuric acid. The reaction conditions, such as temperature and concentration of reagents, are carefully controlled to achieve the desired product with high yield and purity .
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow nitration processes. These methods offer advantages such as improved safety, scalability, and efficiency. The use of solid acid catalysts and environmentally benign nitrating agents is also explored to minimize waste and environmental impact .
化学反应分析
Types of Reactions: 1,8-Dimethyl-2,4,5-trinitronaphthalene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro derivatives.
Reduction: Reduction reactions can convert the nitro groups to amino groups (-NH2).
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride (SnCl2) are used.
Substitution: Electrophilic reagents like halogens (e.g., bromine, chlorine) and sulfonating agents (e.g., sulfuric acid) are employed.
Major Products:
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of halogenated or sulfonated derivatives.
科学研究应用
1,8-Dimethyl-2,4,5-trinitronaphthalene finds applications in various scientific research fields, including:
Chemistry: Used as a precursor for the synthesis of other complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacological tool.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of 1,8-Dimethyl-2,4,5-trinitronaphthalene involves its interaction with molecular targets and pathways. The nitro groups in the compound can undergo redox reactions, leading to the generation of reactive intermediates. These intermediates can interact with cellular components, such as proteins and nucleic acids, potentially leading to biological effects. The exact molecular targets and pathways involved may vary depending on the specific application and context .
相似化合物的比较
- 1,5-Dimethyl-2,4,8-trinitronaphthalene
- 1,3-Dimethyl-2,4,7-trinitronaphthalene
- 1,6-Dimethyl-2,4,9-trinitronaphthalene
Comparison: 1,8-Dimethyl-2,4,5-trinitronaphthalene is unique due to the specific positioning of its nitro and methyl groups, which influence its chemical reactivity and properties.
属性
CAS 编号 |
54559-00-1 |
|---|---|
分子式 |
C12H9N3O6 |
分子量 |
291.22 g/mol |
IUPAC 名称 |
1,8-dimethyl-2,4,5-trinitronaphthalene |
InChI |
InChI=1S/C12H9N3O6/c1-6-3-4-8(13(16)17)12-10(15(20)21)5-9(14(18)19)7(2)11(6)12/h3-5H,1-2H3 |
InChI 键 |
CYXLXURJKLQPNN-UHFFFAOYSA-N |
规范 SMILES |
CC1=C2C(=C(C=C(C2=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-])C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



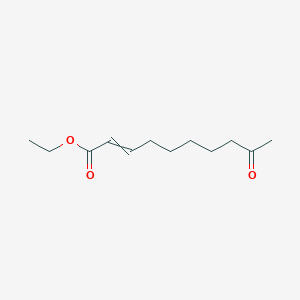

![9-Butyl-9-azabicyclo[3.3.1]nonane-2,6-diol](/img/structure/B14624699.png)
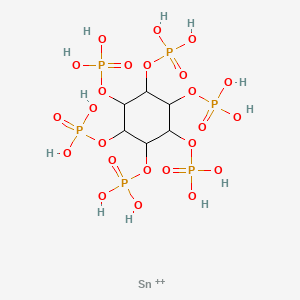


![8-Amino-5-hydroxy-7-methoxy-6-methyl-9H-pyrrolo[1,2-a]indol-9-one](/img/structure/B14624725.png)
